molecular formula C16H13ClIN3O3S B11316629 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11316629
M. Wt: 489.7 g/mol
InChI Key: PTILLMNFUABOSV-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the phenoxyacetamide core: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.

    Coupling with thiadiazole: The acetyl chloride intermediate is then reacted with 3-(5-iodofuran-2-yl)-1,2,4-thiadiazole in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in simpler analogs

Properties

Molecular Formula

C16H13ClIN3O3S

Molecular Weight

489.7 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C16H13ClIN3O3S/c1-8-5-10(6-9(2)14(8)17)23-7-13(22)19-16-20-15(21-25-16)11-3-4-12(18)24-11/h3-6H,7H2,1-2H3,(H,19,20,21,22)

InChI Key

PTILLMNFUABOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I

Origin of Product

United States

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